Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
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Overview
Description
Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane, also known as this compound, is a useful research compound. Its molecular formula is C20H34BCl and its molecular weight is 320.7 g/mol. The purity is usually 95%.
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Properties
CAS No. |
85116-37-6 |
---|---|
Molecular Formula |
C20H34BCl |
Molecular Weight |
320.7 g/mol |
IUPAC Name |
chloro-[(2R,3S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(2S,3R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12+,13?,14?,15?,16?,17-,18+ |
InChI Key |
PSEHHVRCDVOTID-DDAPMLTFSA-N |
SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |
Isomeric SMILES |
B([C@@H]1CC2CC([C@H]1C)C2(C)C)([C@H]3CC4CC([C@@H]3C)C4(C)C)Cl |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |
Synonyms |
Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-borane; _x000B_[1R-[1α,2β,3α(1R*,2S*,3R*,5R*),5α]]-Chlorobis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-borane; (-)-B-Chlorodiisopinocampheylborane; (-)-Chlorodiisopinocampheylborane; (-)-DIP-Cl; |
Origin of Product |
United States |
Q1: What makes (-)-Diisopinocampheyl chloroborane particularly useful in the synthesis of pharmaceuticals like Latanoprost?
A1: (-)-Diisopinocampheyl chloroborane exhibits high enantioselectivity when reducing prochiral ketones to chiral alcohols. [] This is crucial in pharmaceutical synthesis, where the desired biological activity often resides in a specific enantiomer of a drug molecule. In the case of Latanoprost, a glaucoma medication, a key step involves the reduction of a ketone to form the (S)-enantiomer of the alcohol. (-)-Diisopinocampheyl chloroborane's ability to selectively produce this enantiomer with high purity (>95%) makes it an ideal reagent for this synthesis. [] This selectivity drastically simplifies the purification process, as separating enantiomers can be complex and costly.
Q2: Are there any drawbacks to using (-)-Diisopinocampheyl chloroborane compared to other reducing agents?
A2: While effective, (-)-Diisopinocampheyl chloroborane can sometimes lead to nonlinear effects in reactions, meaning the enantiomeric excess of the product doesn't always correlate linearly with the enantiomeric purity of the reagent. [] Factors like reagent preparation and stoichiometry can influence this. [] Researchers need to carefully optimize reaction conditions to ensure reproducible and predictable outcomes when using this reagent.
Q3: Beyond Latanoprost synthesis, what other applications utilize (-)-Diisopinocampheyl chloroborane's unique properties?
A3: The pharmaceutical industry leverages this reagent for various chiral intermediates. One example is the synthesis of 2-[[3-(S)-[3-[2-(7-chloro-2-quinolyl) ethenyl] phenyl]-3-hydroxypropyl] methyl benzoate, a key intermediate for Montelukast sodium, an asthma medication. [] (-)-Diisopinocampheyl chloroborane facilitates a crucial asymmetric reduction step, again highlighting its value in constructing chiral centers found in many drug molecules.
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